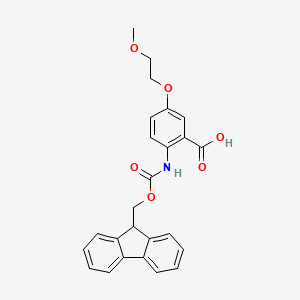

Methyl 4-hydroxy-5-nitronicotinate

Übersicht

Beschreibung

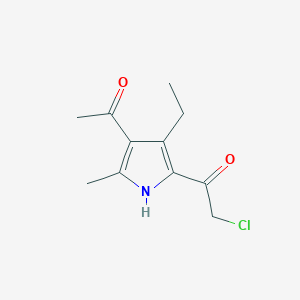

“Methyl 4-hydroxy-5-nitronicotinate” is an organic compound with the chemical formula C7H6N2O5 . It is a yellow crystalline solid . It is soluble in organic solvents such as ether, methanol, and chloroform, but insoluble in water .

Synthesis Analysis

The synthesis of “this compound” can be accomplished by nitrating methanol . First, nitric acid and concentrated sulfuric acid are mixed to form a mixed acid, and then the mixed acid is added to methanol to carry out the nitration reaction. After methyl nitrate is obtained, hydrogenation reduction is carried out to obtain "this compound" .Molecular Structure Analysis

The molecular structure of “this compound” consists of 14 heavy atoms and 6 aromatic heavy atoms . The InChI Key is KRJYDSXOTMFXQV-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“this compound” has a molar mass of 198.13 g/mol . It has a high GI absorption and is not a P-gp substrate . It is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Kp (skin permeation) is -6.99 cm/s . Its water solubility is 4.46 mg/ml; 0.0225 mol/l, classifying it as very soluble .Wissenschaftliche Forschungsanwendungen

Superoxide Radical Detection

Research has explored derivatives of DEPMPO nitrone, specifically functionalized for enhanced superoxide radical detection. The synthesis of 4-HMDEPMPO from nitro compounds, including derivatives like methyl 4-hydroxy-5-nitronicotinate, has paved the way for producing biotinylated nitrones for targeted delivery applications. These analogues exhibit comparable efficiency to DEPMPO in detecting superoxide radicals, offering new perspectives for precise targeting and detection in biological systems (Chalier et al., 2007).

Synthesis of Bioactive Compounds

The compound has played a crucial role in the stereoselective synthesis of 4-substituted glutamic acids, components of several biologically significant natural products. Cycloaddition reactions involving nitrone and substituted acrylates have facilitated the synthesis of compounds like monatin and lycoperdic acid. This underscores the versatility of this compound in synthesizing complex molecules with potential therapeutic applications (Tamura et al., 2005).

Hydroxyl Radical Detection

The unique properties of nitrones related to this compound have been harnessed for detecting hydroxyl radicals, a significant challenge in free radical biology. The development of specific spin traps like 5-carboxy-5-methyl-1-pyrroline N-oxide for hydroxyl radicals highlights the compound's potential in real-time, in vivo detection of radicals in biological systems, offering new research avenues (Tsai et al., 2001).

Molecular Stability and Vibrational Spectral Studies

Studies on the conformational stability and vibrational spectra of molecules similar to this compound have provided insights into molecular stability, bond strength, and chemical reactivity. These analyses contribute to a deeper understanding of the physical and chemical properties of nitronicotinate derivatives, with implications for material science and molecular engineering (Balachandran et al., 2012).

Novel Synthesis Pathways

The synthesis of previously unreported nitriles of 5-nitronicotinic acid, including derivatives and their partial hydrolysis to nitronicotinamides, demonstrates the chemical versatility and potential of this compound for generating novel compounds. These pathways could be vital for pharmaceutical applications and the development of new drugs (Sagitullina et al., 2010).

Safety and Hazards

“Methyl 4-hydroxy-5-nitronicotinate” is an explosive raw material and has high explosive and sensitivity . When handling or storing, special care needs to be taken to avoid hazards caused by friction, impact, and sparks . The safety signal word for this compound is “Warning” and the hazard statements are H315-H319 .

Zukünftige Richtungen

Wirkmechanismus

Methyl 4-hydroxy-5-nitronicotinate is an intriguing compound that has garnered attention from the scientific community due to its unique physical and chemical properties . This article aims to provide a comprehensive overview of its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Pharmacokinetics

this compound exhibits high gastrointestinal absorption, indicating good bioavailability . Its skin permeation is low, as indicated by its Log Kp value .

Result of Action

The compound is known to be used in the synthesis of high explosives and as a precursor for fluorescent dyes and luminescent materials .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound is soluble in organic solvents such as ether, methanol, and chloroform, but insoluble in water . This solubility profile can affect how the compound is distributed in the body and its environment. Additionally, the compound is sensitive to friction, impact, and sparks due to its use as an explosive raw material .

Biochemische Analyse

Biochemical Properties

Methyl 4-hydroxy-5-nitronicotinate plays a significant role in biochemical reactions, particularly in the synthesis of high-energy explosives and as a precursor for fluorescent dyes and luminescent materials . It interacts with various enzymes and proteins during these processes. For instance, the nitration of methanol to produce this compound involves the interaction with nitric acid and concentrated sulfuric acid . These interactions are crucial for the compound’s stability and reactivity in biochemical environments.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its impact on cell function is primarily observed through its role in the synthesis of high-energy compounds and fluorescent materials . The compound’s ability to interact with cellular components can lead to changes in gene expression and metabolic flux, affecting overall cellular function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s nitration process, which involves nitric acid and concentrated sulfuric acid, is a key step in its synthesis . This process highlights the compound’s ability to interact with and modify the activity of various enzymes and proteins, leading to its unique biochemical properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is stable under specific storage conditions (2-8°C), but its long-term effects on cellular function can vary depending on the experimental setup . In vitro and in vivo studies have shown that the compound’s stability and reactivity can influence its impact on cellular processes over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to adverse effects such as enzyme inhibition and cellular damage . Studies have shown that there are threshold effects, where the compound’s impact on cellular function becomes more pronounced at higher concentrations.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its synthesis and degradation . The compound’s role in these pathways can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. Its interactions with specific enzymes are crucial for its stability and reactivity in biochemical environments.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, influencing its activity and function. The compound’s solubility in organic solvents also plays a role in its distribution within cellular environments.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These modifications can affect the compound’s activity and function, highlighting the importance of its precise localization within cells for its biochemical properties.

Eigenschaften

IUPAC Name |

methyl 5-nitro-4-oxo-1H-pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O5/c1-14-7(11)4-2-8-3-5(6(4)10)9(12)13/h2-3H,1H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRJYDSXOTMFXQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC=C(C1=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70673220 | |

| Record name | Methyl 5-nitro-4-oxo-1,4-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214387-19-5 | |

| Record name | Methyl 5-nitro-4-oxo-1,4-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-Benzyl-9-azabicyclo[5.3.1]undecan-11-one](/img/structure/B1440271.png)

![3-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}propanoic acid](/img/structure/B1440272.png)

![N-[1-(furan-2-yl)ethyl]cyclopropanamine hydrochloride](/img/structure/B1440275.png)